molecular formula C13H16O B187612 Benzalpinacolone CAS No. 538-44-3

Benzalpinacolone

Cat. No.: B187612
CAS No.: 538-44-3
M. Wt: 188.26 g/mol
InChI Key: YHFHIZDYJXYXOJ-MDZDMXLPSA-N
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Description

Benzalpinacolone, also known as 2,2,2-Triphenylacetophenone or 1,2,2,2-tetraphenylethanone, is a chemical compound with the molecular formula C26H20O . It has an average mass of 348.436 Da and a monoisotopic mass of 348.151428 Da .


Synthesis Analysis

This compound can be synthesized from benzophenone through a two-step synthetic scheme. The first step involves a light-catalyzed radical reaction to convert benzophenone to benzopinacol using a photochemical reaction . The second step involves the acid-catalyzed dehydration of benzopinacol followed by rearrangement to benzopinacolone . This reaction illustrates the concept of carbocation rearrangement to a more stable carbocation .


Molecular Structure Analysis

The molecular structure of this compound consists of a central carbon atom bonded to three phenyl groups and a carbonyl group . The molecule is symmetrical, which means it has the same structure on both sides of the central carbon atom .


Chemical Reactions Analysis

The pinacol rearrangement is a key chemical reaction involving this compound . This rearrangement was the first molecular rearrangement identified by early chemists . The reaction involves the conversion of benzopinacol to benzopinacolone, with the formation of a relatively stable 3º-carbocation .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C26H20O, an average mass of 348.436 Da, and a monoisotopic mass of 348.151428 Da . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

  • Endocrine Disruption Properties : Benzophenone derivatives, including Benzalpinacolone, have been studied for their interaction with human estrogen receptors. These compounds, widely used in pharmaceutical and cosmetic industries, have been found to be full agonists of human estrogen receptor alpha and beta. They exhibit anti-androgenic activity, suggesting a potential role as endocrine disrupters in humans and wildlife (Molina-Molina et al., 2008).

  • Chemical Reactions and Derivatives : this compound has been studied in chemical reactions with chlorosulfonic acid. This research provides insights into the conversion processes and reaction mechanisms involving this compound, indicating its importance in synthetic chemistry (Cremlyn et al., 1990).

  • Biocidal Properties : Studies on the effects of biocides, including compounds related to this compound, have shown that they can influence the resistance of microorganisms like Klebsiella pneumoniae. Such research is crucial in understanding how biocides affect microbial resistance, impacting both healthcare and environmental safety (Tsуrkunova et al., 2022).

  • Pharmaceutical Applications : The use of this compound in pharmaceutical formulations has been investigated for its potential effects. This includes its role in formulations that might interact with biological systems or contribute to therapeutic effects (Altavilla, 2020).

  • Toxicology and Safety Assessment : Research on benzalkonium chloride, a related compound, has explored its effects on biological tissues like the eye's cornea. Such studies are vital for assessing the safety and potential toxicological effects of this compound-related compounds in various applications (Sarkar et al., 2012).

Mechanism of Action

The mechanism of action of Benzalpinacolone involves the formation of a relatively stable 3º-carbocation, which can return to pinacol by reaction in the presence of isotopically labeled water . A 1,2-methyl shift generates an even more stable carbocation in which the charge is delocalized by heteroatom resonance .

Safety and Hazards

According to the safety data sheet, Benzalpinacolone is recommended for use as laboratory chemicals . It is advised against food, drug, pesticide, or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention is recommended .

Properties

IUPAC Name

(E)-4,4-dimethyl-1-phenylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFHIZDYJXYXOJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29569-91-3, 538-44-3
Record name NSC311448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzalpinacolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyl-1-phenylpent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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